REACTION_SMILES
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[CH2:19]([SiH:20]([CH2:21][CH3:22])[CH2:23][CH3:24])[CH3:25].[CH3:1][O:2][C:3]([c:4]1[cH:5][c:6]([C:10]([c:11]2[cH:12][cH:13][cH:14][cH:15][cH:16]2)=[O:17])[cH:7][cH:8][cH:9]1)=[O:18].[CH3:33][CH2:34][O:35][C:36](=[O:37])[CH3:38].[OH:26][C:27]([C:28]([F:29])([F:30])[F:31])=[O:32]>>[CH3:1][O:2][C:3]([c:4]1[cH:5][c:6]([CH2:10][c:11]2[cH:12][cH:13][cH:14][cH:15][cH:16]2)[cH:7][cH:8][cH:9]1)=[O:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC[SiH](CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cccc(C(=O)c2ccccc2)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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COC(=O)c1cccc(Cc2ccccc2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |